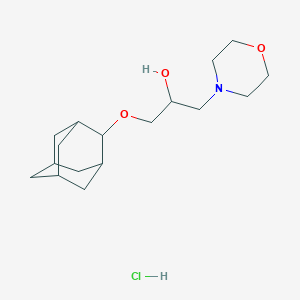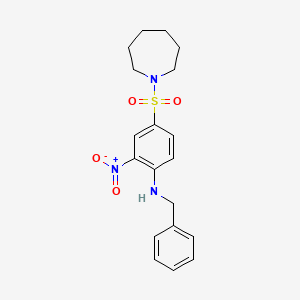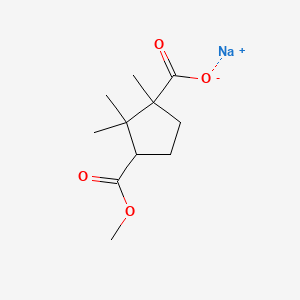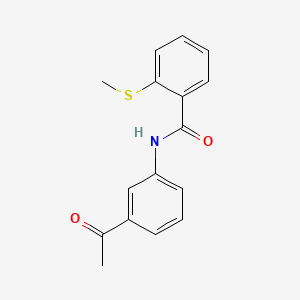![molecular formula C17H17BrClN3O4 B4956154 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY-43-9006, Sorafenib, and Nexavar. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell survival and proliferation. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis (the formation of new blood vessels).
Biochemical and physiological effects:
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit angiogenesis and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide in lab experiments include its potent inhibitory activity against multiple signaling pathways involved in cancer cell growth and proliferation. It also has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory diseases. Another direction is to investigate its combination therapy with other drugs for enhanced efficacy and reduced toxicity. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would enable its wider use in research and clinical settings.
Méthodes De Synthèse
The synthesis of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves several steps. The first step is the reaction between 5-bromo-2-methoxybenzoic acid and thionyl chloride, which results in the formation of 5-bromo-2-methoxybenzoyl chloride. The second step involves the reaction between 5-bromo-2-methoxybenzoyl chloride and N-(3-aminopropyl)-N-(2-chloro-4-nitrophenyl)amine, which results in the formation of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide.
Applications De Recherche Scientifique
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O4/c1-26-16-6-3-11(18)9-13(16)17(23)21-8-2-7-20-15-5-4-12(22(24)25)10-14(15)19/h3-6,9-10,20H,2,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHRTSBGUSLVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)


![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)


![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)